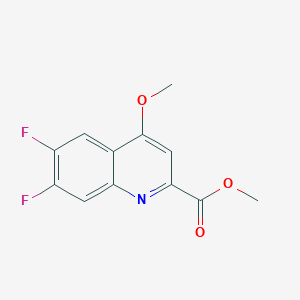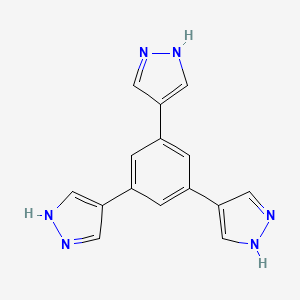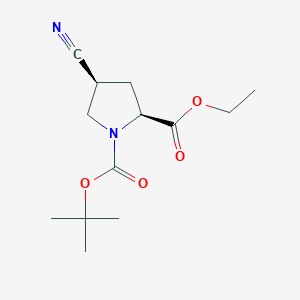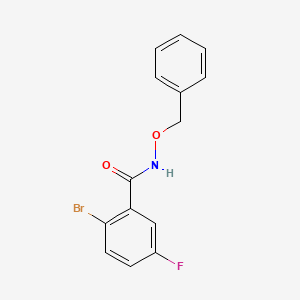
Benzyl (4S)-1-Boc-4-hydroxy-L-prolinate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, which are very important for synthesis problems . For instance, the reduction of Benzil using sodium borohydride could result in the formation of three different stereochemical products .Molecular Structure Analysis
The molecular structure of a compound plays a crucial role in its properties . In the case of benzyl alcohol and p-cresol, their spin-dependent electron transport properties were explored when they were anchored with nickel electrodes .Chemical Reactions Analysis
Reactions that occur at the benzylic position are significant for synthesis problems . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .Scientific Research Applications
Synthesis and Stereochemistry
Benzyl (4S)-1-Boc-4-hydroxy-L-prolinate is involved in the stereoselective synthesis of complex proline derivatives. For example, Chabaud et al. (2005) described the stereoselective synthesis of tert-butyl-N-boc-3-ethyl-4-hydroxy-L-prolinate diastereomers, emphasizing the control of stereochemistry in chiral centers, which is crucial in pharmaceutical compound development (Chabaud, Pèpe, Courcambeck, & Camplo, 2005).
Chiral Separation in Pharmaceutical Compounds
Zhao and Pritts (2007) highlighted the importance of proline derivatives like Boc-proline and its benzyl ester in pharmaceutical compounds, using high-performance liquid chromatography for enantiomer separation. This process is vital for producing compounds with desired pharmacological properties (Zhao & Pritts, 2007).
Building Blocks in Peptide Mimetics
Costa et al. (2010) discussed synthesizing methyl t-3,t-5-disubstitutedprolinates from N-benzyl protected methyl 3,5-bis(hydroxymethyl)pirrolidinecarboxylate, providing a pathway for preparing putative proline-mimetics. This research is significant for developing peptide analogs and mimetics (Costa, Caamaño, Fernández, García‐Mera, Midón, & Rodríguez-Borges, 2010).
Catalysis in Organic Reactions
Prolinamide derivatives, including those related to benzyl (4S)-1-Boc-4-hydroxy-L-prolinate, have been used as catalysts in direct aldol reactions. Tang et al. (2004) found that L-prolinamides derived from L-proline showed high enantioselectivities in direct aldol reactions, important for asymmetric synthesis in organic chemistry (Tang, Jiang, Cui, Gong, Mi, Jiang, & Wu, 2004).
Anti-tumor Activities
Niu et al. (2019) explored the synthesis of novel fused tetracyclic thiazinan-4-one derivatives using N-Boc-L-prolinal, a related compound, and examined their anti-proliferative activity against tumor cells. This highlights the potential of such derivatives in developing new anti-cancer drugs (Niu, Xing, Li, & Chen, 2019).
properties
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIPCYKSYYZEJH-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3aR,4R,6R,6aS)-6-Amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]methanol](/img/structure/B3097890.png)
![3-[2-Amino-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester](/img/structure/B3097901.png)
![Ethyl benzo[b]thiophene-6-carboxylate](/img/structure/B3097906.png)
acetate](/img/structure/B3097916.png)


![Ethyl 3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B3097942.png)

![3-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3097954.png)
![Spiro[3.3]heptane-2,6-diol](/img/structure/B3097964.png)



